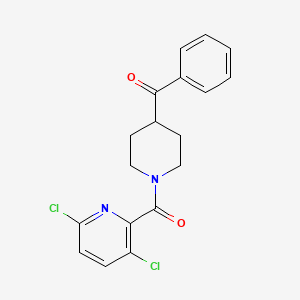

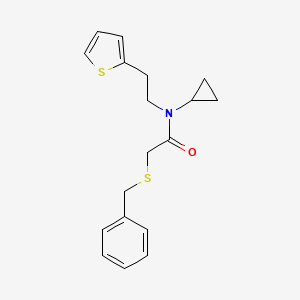

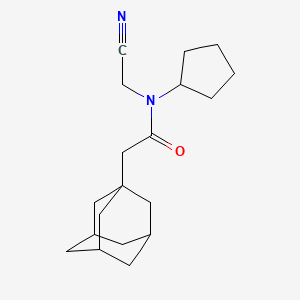

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide, commonly known as BIA 10-2474, is a drug that was developed by the French pharmaceutical company, Biotrial. It was initially intended to be used as a painkiller and was undergoing clinical trials when a tragic incident occurred, leading to the death of one volunteer and severe neurological damage to several others. Despite this setback, BIA 10-2474 remains an interesting compound due to its unique structure and potential applications in scientific research.

Mecanismo De Acción

BIA 10-2474 acts as a reversible inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body and produce various effects.

Biochemical and Physiological Effects:

Studies have shown that BIA 10-2474 can produce analgesic effects in animal models of pain. It has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, BIA 10-2474 has been shown to increase food intake and reduce body weight in animal models of obesity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BIA 10-2474 in lab experiments is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, BIA 10-2474 does not interact with other enzymes or receptors in the body, reducing the risk of off-target effects. However, the toxicity of BIA 10-2474 has raised concerns about its use in lab experiments. The tragic incident during clinical trials has highlighted the need for careful evaluation of the safety of compounds before they are used in humans.

Direcciones Futuras

For research on BIA 10-2474 could include:

1. Further investigation of its analgesic effects and potential use as a painkiller.

2. Exploration of its anxiolytic and antidepressant-like effects and potential use in treating anxiety and depression.

3. Investigation of its effects on appetite regulation and potential use in treating obesity.

4. Development of safer and more effective FAAH inhibitors based on the structure of BIA 10-2474.

In conclusion, BIA 10-2474 is a complex compound that has potential applications in scientific research. Its specificity for FAAH inhibition and potential therapeutic effects make it an interesting target for further investigation. However, the tragic incident during clinical trials has highlighted the need for careful evaluation of the safety of compounds before they are used in humans.

Métodos De Síntesis

BIA 10-2474 is a complex molecule that requires multiple steps for synthesis. The first step involves the reaction of 1-benzylpiperidine with 1H-indole-1-acetic acid to form N-(1-benzylpiperidin-4-yl)-1H-indole-1-acetamide. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, BIA 10-2474.

Aplicaciones Científicas De Investigación

BIA 10-2474 has been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-indol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c26-22(17-25-15-10-19-8-4-5-9-21(19)25)23-20-11-13-24(14-12-20)16-18-6-2-1-3-7-18/h1-10,15,20H,11-14,16-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZITSQFCURDQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2999740.png)

![[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2999742.png)

![N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2999743.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)